molecular formula C15H16O2 B1342356 2-(3-(Benzyloxy)phenyl)ethanol CAS No. 177259-98-2

2-(3-(Benzyloxy)phenyl)ethanol

Cat. No. B1342356
CAS RN: 177259-98-2
M. Wt: 228.29 g/mol
InChI Key: RHHVCIKVRLMNFC-UHFFFAOYSA-N
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Description

“2-(3-(Benzyloxy)phenyl)ethanol” is a chemical compound with the molecular formula C15H16O2 . It has a molecular weight of 228.29 . The compound is a solid at room temperature .


Synthesis Analysis

While specific synthesis methods for “2-(3-(Benzyloxy)phenyl)ethanol” were not found, the synthesis of similar benzimidazole derivatives typically involves the condensation of benzene rings with nitrogen-containing functional groups at ortho position .


Molecular Structure Analysis

The InChI code for “2-(3-(Benzyloxy)phenyl)ethanol” is 1S/C15H16O2/c16-10-9-13-7-4-8-15(11-13)17-12-14-5-2-1-3-6-14/h1-8,11,16H,9-10,12H2 . This indicates the specific arrangement of atoms in the molecule.


Chemical Reactions Analysis

The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .


Physical And Chemical Properties Analysis

“2-(3-(Benzyloxy)phenyl)ethanol” is a solid at room temperature . It should be stored in a sealed container in a dry environment .

Scientific Research Applications

Anti-proliferative Agents Targeting EGFR-TK

The compound has been used in the synthesis of new oxadiazole and pyrazoline derivatives, which have shown promise as anti-proliferative agents targeting EGFR-TK . These derivatives have been studied for their in vitro antiproliferative activity against various human cancer cell lines .

Hypoglycemic Activity

Structural analogs of 2-(3-(Benzyloxy)phenyl)ethanol have been synthesized and evaluated for their hypoglycemic activity . These compounds have shown the ability to activate FFAR1 at a concentration of 10 μM, which makes them promising candidates for therapy of type 2 diabetes .

Synthesis of Benzyl-protected Compounds

The compound has been used in the synthesis of benzyl-protected compounds . These compounds have been developed via bromination, benzyl protection, and halogen exchange reaction .

Activation of Free Fatty Acid Receptor-1 (FFAR1)

The compound has been used in the synthesis of structural analogs that have shown the ability to activate FFAR1 . This activation is significant because FFAR1 agonists are promising candidates for therapy of type 2 diabetes .

Increase in Glucose Uptake

The compound has been used in the synthesis of structural analogs that have shown the ability to increase glucose uptake by cells . This is significant because increased glucose uptake can help in the management of diabetes .

Non-cytotoxic Effect

The compound has been used in the synthesis of structural analogs that have shown no cytotoxic effect . This is significant because it means that these compounds can be used in various applications without causing harm to cells .

Safety and Hazards

This compound is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for “2-(3-(Benzyloxy)phenyl)ethanol” are not available, research on similar benzimidazole compounds is a main focus for many laboratories in the world to prepare better anticancer drugs .

properties

IUPAC Name

2-(3-phenylmethoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c16-10-9-13-7-4-8-15(11-13)17-12-14-5-2-1-3-6-14/h1-8,11,16H,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHHVCIKVRLMNFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30606812
Record name 2-[3-(Benzyloxy)phenyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30606812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

177259-98-2
Record name 2-[3-(Benzyloxy)phenyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30606812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-(2-hydroxyethyl)phenol (1.0 g) and K2CO3 (1.5 g) in acetone (20 mL) was added (bromomethyl)benzene (1.49 g) at ambient temperature. The reaction mixture was stirred at the same temperature for 17 hours. The resulting mixture was evaporated in vacuo. The residue was diluted with EtOAc and washed successively with water and brine. The organic layer was dried over anhydrous MgSO4, filtered and evaporated in vacuo. The residue was purified by silica gel column chromatography (n-hexane:EtOAc=90:10-70:30) to give 2-[3-(benzyloxy)phenyl]ethanol.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.49 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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